N-Palmitoyl-O-phosphocholine serine is a novel lipid compound that belongs to a class of N-acyl-O-phosphocholineserines. This compound has garnered attention due to its potential role in various biological processes and its implications in certain diseases, particularly Niemann-Pick disease type C. N-Palmitoyl-O-phosphocholine serine is characterized by its unique structural features, which include a palmitoyl chain linked to a phosphocholine and serine moiety.
The compound can be synthesized from readily available precursors such as palmitic acid and serine derivatives. Its presence has been detected in biological fluids, indicating its significance in metabolic pathways and potential as a biomarker for certain medical conditions.
N-Palmitoyl-O-phosphocholine serine is classified as a lipid, specifically within the category of phospholipids. This classification is based on its structural components, which include fatty acid chains and phosphate groups, essential for cellular membrane integrity and signaling.
The synthesis of N-Palmitoyl-O-phosphocholine serine typically involves several steps, starting with the condensation of palmitic acid with serine derivatives. The following outlines the key steps involved in its synthesis:
The synthesis process has been documented to yield N-Palmitoyl-O-phosphocholine serine with a high degree of efficiency and purity (up to 91.3% yield) using advanced techniques such as high-resolution mass spectrometry for characterization .
N-Palmitoyl-O-phosphocholine serine has a complex molecular structure characterized by the following components:
The molecular formula for N-Palmitoyl-O-phosphocholine serine is , with a molecular weight of approximately 478.3008 Da .
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. Characteristic peaks in the NMR spectrum provide insights into the chemical environment of hydrogen and carbon atoms within the molecule .
N-Palmitoyl-O-phosphocholine serine can participate in various chemical reactions typical of lipids, including:
The stability of N-Palmitoyl-O-phosphocholine serine under physiological conditions makes it an interesting subject for studying lipid metabolism and interactions within cellular membranes .
The mechanism of action of N-Palmitoyl-O-phosphocholine serine involves its role in cellular signaling and membrane dynamics. It is hypothesized that this lipid may influence:
Research indicates that alterations in levels of N-Palmitoyl-O-phosphocholine serine are associated with metabolic disorders, suggesting its potential role as a biomarker for diseases like Niemann-Pick disease type C .
Relevant data from various analyses confirm these properties, highlighting its potential utility in biochemical applications .
N-Palmitoyl-O-phosphocholine serine has several applications in scientific research:
The biomarker subsequently identified as N-Palmitoyl-O-phosphocholine Serine (PPCS) was initially detected in plasma and dried blood spots from patients with Niemann-Pick disease type C1 (NPC1), a fatal neurodegenerative cholesterol storage disorder. Designated "LysoSM-509" based on its mass-to-charge ratio (m/z 509.3351 for [M + H]⁺), this compound was originally misclassified as a lysosphingomyelin variant due to similarities in chromatographic behavior and phosphocholine-derived fragment ions (m/z 184) during mass spectrometry [1] [5]. This misassignment persisted for several years, with LysoSM-509 considered an NPC1 biomarker alongside oxysterols and bile acid derivatives. Its diagnostic utility was well-established, showing 100% sensitivity and 96.6% specificity for NPC1 detection at a cutoff of 248 ng/mL in plasma. Nevertheless, its atypical fragmentation patterns and resistance to enzymatic degradation by acid sphingomyelinase raised questions about its structural identity [1] [9].
Table 1: Key Milestones in PPCS Identification
Stage | Designation | Key Characteristics | Biological Relevance |
---|---|---|---|
Initial Discovery (Pre-2019) | LysoSM-509 | m/z 509.3351; fragment ion m/z 184 | Biomarker for NPC1 and ASMD |
Structural Revision (2019) | PPCS | N-palmitoyl chain + O-phosphocholine-serine | Founding member of APCS lipid class |
Current Classification | APCS-C16 | Most abundant species of N-acyl-O-phosphocholineserines | Correlates with NPC1 severity |
The definitive structural elucidation of PPCS required a multidisciplinary approach combining high-resolution mass spectrometry (HRMS), chemical derivatization, and de novo synthesis. Sidhu et al. (2019) employed LC-HRMS to analyze the endogenous compound isolated from NPC1 plasma, revealing an exact mass of 508.32829 Da (corresponding to molecular formula C₂₄H₄₉N₂O₇P) and a collision cross-section of 229.8 Ų for [M + H]⁺ [1] [6]. Key experiments included:
Crucially, authentic PPCS was synthesized via a 5-step chemical pathway:
Comparative LC-MS/MS analysis demonstrated identical retention times and fragmentation patterns between endogenous LysoSM-509 and synthetic PPCS, confirming the structure as N-palmitoyl-O-phosphocholineserine (C₂₄H₄₉N₂O₇P). The synthetic standard enabled development of validated LC-MS/MS assays for PPCS quantification, revealing 10- to 100-fold elevations in NPC1 plasma versus controls [1] [9].
Table 2: Key Experimental Evidence for PPCS Structure
Method | Experimental Observation | Structural Implication |
---|---|---|
LC-HRMS | Exact mass 508.32829 Da; [M + H]⁺ at m/z 509.3351 | Molecular formula C₂₄H₄₉N₂O₇P |
H/D Exchange | +5 Da mass shift | Five labile hydrogens (COOH, NH, P-OH) |
Alkaline Hydrolysis | Loss of m/z 184 fragment | Phosphocholine ester linkage |
Methyl Esterification | +14 Da mass shift | Free α-carboxylic acid group |
Synthetic Validation | Co-elution with endogenous biomarker | Identical retention time and MS/MS spectra |
The identification of PPCS revealed N-acyl-O-phosphocholineserines (APCS) as a previously unrecognized class of lipids in mammalian systems. APCS features a conserved architecture:
PPCS (APCS-C16) represents the most abundant species, but lipidomic profiling identified 11 additional APCS variants in NPC1 plasma with acyl chains ranging from C14:0 to C24:0. The C16:0 (palmitoyl), C18:0 (stearoyl), and C24:0 (lignoceroyl) species showed the most significant elevations in NPC1 patients compared to controls. Crucially, APCS are undetectable in healthy individuals or patients with other lysosomal disorders (e.g., Gaucher, Fabry), confirming their specificity as NPC1 biomarkers [1] [5].
Structural variants of APCS share core fragmentation characteristics:
Table 3: APCS Species Elevated in NPC1 Plasma
Acyl Chain Length | Common Name | Molecular Formula | Relative Abundance in NPC1 Plasma |
---|---|---|---|
C14:0 | Myristoyl-APCS | C₂₂H₄₅N₂O₇P | ++ |
C16:0 | Palmitoyl-APCS (PPCS) | C₂₄H₄₉N₂O₇P | +++++ |
C18:0 | Stearoyl-APCS | C₂₆H₅₃N₂O₇P | +++ |
C20:0 | Arachidoyl-APCS | C₂₈H₅₇N₂O₇P | ++ |
C22:0 | Behenoyl-APCS | C₃₀H₆₁N₂O₇P | ++ |
C24:0 | Lignoceroyl-APCS | C₃₂H₆₅N₂O₇P | +++ |
Abundance scale: + (lowest) to +++++ (highest); adapted from Sidhu et al. 2019 [1]
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: